molecular formula C10H16N2O2S B1452599 N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide CAS No. 1042608-94-5

N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide

Cat. No.: B1452599
CAS No.: 1042608-94-5
M. Wt: 228.31 g/mol
InChI Key: BXYXGVKJAKVHAK-UHFFFAOYSA-N
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Description

N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.32 g/mol . It is also known by its IUPAC name, N-[3-(isopropylamino)phenyl]methanesulfonamide . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with an isopropylamino group.

Mechanism of Action

The mechanism of action of N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Biological Activity

N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide, also known as a sulfonamide derivative, has garnered attention in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Overview

  • Molecular Formula : C10H16N2O2S
  • Molecular Weight : 228.32 g/mol
  • CAS Number : 1042608-94-5

The compound is synthesized through the reaction of 3-nitrobenzenesulfonamide with isopropylamine, leading to various applications in medicinal chemistry due to its unique structure and functional groups.

Biological Activities

This compound exhibits several notable biological activities, primarily:

  • Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
  • Anti-inflammatory Effects : The compound has been implicated in reducing inflammation, which is critical in various diseases including arthritis and other inflammatory conditions. It may inhibit pro-inflammatory cytokines, thus playing a role in modulating immune responses .
  • Enzyme Inhibition : Research indicates that it may act as an inhibitor of certain protein kinases, which are crucial in cellular signaling pathways related to cancer and other diseases. This inhibition can lead to reduced cell proliferation and survival in specific cancer types .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound likely interacts with protein kinases, disrupting their activity and thereby influencing cellular signaling pathways essential for cell growth and survival .
  • Cytokine Modulation : By affecting the production of inflammatory cytokines, it can alter the immune response, potentially providing therapeutic benefits in inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against a range of bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound effectively suppressed nitric oxide production in lipopolysaccharide-induced inflammation models. This finding supports its use as a therapeutic agent for conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme inhibitionInhibition of protein kinases involved in cancer

Comparative Analysis with Similar Compounds

This compound can be compared with other sulfonamide derivatives to highlight its unique properties:

Compound NameStructure VariationBiological Activity
N-{3-[(ethylamino)phenyl]methanesulfonamide}Ethyl instead of isopropylSimilar antimicrobial properties
N-{3-[(methylamino)phenyl]methanesulfonamide}Methyl instead of isopropylReduced enzyme inhibition compared to target compound

Properties

IUPAC Name

N-[3-(propan-2-ylamino)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(2)11-9-5-4-6-10(7-9)12-15(3,13)14/h4-8,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYXGVKJAKVHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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